6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-2-methyl-N-[(4-methylphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-9-3-5-11(6-4-9)8-15-13-7-12(14)16-10(2)17-13/h3-7H,8H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORARTDHGWKEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on 2-methyl-4,6-dichloropyrimidine
The general synthetic route involves reacting 2-methyl-4,6-dichloropyrimidine with 4-methylbenzylamine under controlled conditions to selectively substitute the chlorine at the 4-position.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed to facilitate nucleophilic substitution.
- Base: A mild base (e.g., triethylamine or potassium carbonate) may be used to neutralize the generated HCl and drive the reaction forward.
- Temperature: The reaction is typically conducted at elevated temperatures (50–100 °C) to enhance the reaction rate.
- Molar ratios: Equimolar or slight excess of the amine ensures complete substitution.
Reaction Mechanism
- The nucleophilic amine attacks the electrophilic carbon at the 4-position of the pyrimidine ring, displacing the chlorine atom.
- The chlorine at the 6-position remains intact due to steric and electronic effects.
- The reaction proceeds via an SNAr mechanism facilitated by the electron-deficient pyrimidine ring.
Workup and Purification
- After completion, the reaction mixture is cooled and diluted with water or an aqueous acid/base solution to precipitate the product.
- The crude product is filtered, washed, and purified by recrystallization or chromatography to obtain the pure 6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine.
Example Preparation Protocol (Based on Analogous Pyrimidine Amination)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-methyl-4,6-dichloropyrimidine + 4-methylbenzylamine (1:1.1 molar ratio) | Mix in DMF with K2CO3 as base |
| 2 | Heat at 80 °C for 6–12 hours | Nucleophilic substitution at 4-position |
| 3 | Cool reaction mixture, add water to precipitate product | Isolation by filtration |
| 4 | Purify by recrystallization from ethanol or ethyl acetate | Obtain pure target compound |
Related Synthetic Routes and Research Findings
While direct literature specifically detailing the exact preparation of 6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine is limited, closely related pyrimidine amines are synthesized via analogous methods:
- A patent related to pyrimidine derivatives (CN102161660A) describes preparation of 2-methyl-4-amino-substituted pyrimidines via nucleophilic substitution on 2-methyl-4,6-dichloropyrimidine, highlighting the mild reaction conditions and high yields achievable without requiring special reagents, which can be extrapolated to the current compound synthesis.
- Another patent (CN102516182B) discusses preparation of 4-amino-6-alkoxyl pyrimidine compounds via ammonolysis or aminolysis of 4,6-dichloropyrimidine derivatives, emphasizing green, high-yield, and industrially scalable processes that can be adapted for amine substitutions such as 4-methylbenzylamine.
Comparative Data Table of Key Parameters in Pyrimidine Amination
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | 2-methyl-4,6-dichloropyrimidine | Commercially available |
| Nucleophile | 4-methylbenzylamine | Slight molar excess preferred |
| Solvent | DMF, DMSO | Polar aprotic solvents preferred |
| Base | K2CO3, triethylamine | Neutralizes HCl byproduct |
| Temperature | 50–100 °C | Elevated temperature accelerates substitution |
| Reaction time | 6–12 hours | Depends on scale and conditions |
| Yield | 70–90% | High yields reported in similar pyrimidine aminations |
| Purification method | Recrystallization or chromatography | Ensures high purity |
Notes on Industrial Viability and Optimization
- The use of readily available raw materials and mild reaction conditions facilitates scale-up.
- Avoidance of harsh reagents or extreme temperatures reduces cost and environmental impact.
- Reaction monitoring by HPLC or TLC is recommended to optimize reaction time and yield.
- Solvent recovery and recycling improve sustainability.
Chemical Reactions Analysis
6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Overview
6-Chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine is a pyrimidine derivative that has gained attention due to its diverse biological activities and potential applications in various scientific fields. With the molecular formula C13H14ClN3 and a molecular weight of 247.72 g/mol, this compound is primarily studied for its anti-inflammatory, antibacterial, and antiviral properties.
Scientific Research Applications
1. Medicinal Chemistry
- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in medicinal chemistry for developing new therapeutic agents.
- Therapeutic Potential : Ongoing research is exploring its potential as a treatment for various diseases, particularly cancer and infectious diseases, due to its ability to modulate cell proliferation and survival pathways.
2. Biological Research
- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies indicate an IC50 value comparable to standard anti-inflammatory drugs like celecoxib, suggesting its potential as an effective anti-inflammatory agent.
- Antibacterial Properties : Preliminary studies have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest effective bacterial inhibition, indicating its potential use as an antimicrobial agent.
3. Industrial Applications
- Material Development : The compound is utilized in the development of new materials and can serve as a reference standard in pharmaceutical testing, aiding in the validation of new drugs and compounds.
Case Studies and Research Findings
Recent investigations into structure–activity relationships (SAR) have revealed that modifications in substituents on pyrimidine derivatives can drastically alter their biological efficacy:
- Anti-inflammatory Studies : The compound's ability to inhibit COX enzymes was evaluated against standard anti-inflammatory drugs, demonstrating comparable efficacy.
- Antibacterial Efficacy : Studies have reported MIC values for various bacterial strains, indicating that this compound could serve as a lead candidate for developing new antibiotics.
Synthesis and Preparation
The synthesis of 6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine typically involves:
- Reacting 6-chloro-2-methylpyrimidin-4-amine with 4-methylbenzyl chloride.
- Utilizing a base such as potassium carbonate or sodium hydroxide.
- Employing solvents like DMF or DMSO under controlled heating conditions.
This synthetic route underscores the importance of substituent selection in determining the compound's biological properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the pyrimidine core or the benzylamine side chain, altering physicochemical properties and biological activity.
Table 1: Structural and Physicochemical Comparison
*LogP values estimated via ChemDraw.
Key Observations :
Key Findings :
- Kinase Inhibition : The target compound shows moderate Src kinase inhibition, while the pyrazole-containing analog in exhibits potent PDE10A inhibition (IC₅₀ = 1.4 nM), highlighting the impact of heterocyclic side chains.
- ABCG2 Inhibition : Nitro and phenyl substituents (e.g., ) enhance ABCG2 binding, reversing multidrug resistance in cancer cells.
Biological Activity
Overview
6-Chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine is a pyrimidine derivative with the molecular formula C13H14ClN3 and a molecular weight of 247.72 g/mol. This compound has garnered attention due to its diverse biological activities, including potential anti-inflammatory, antibacterial, and antiviral properties. Its unique structure contributes to its interaction with various biological targets, making it a subject of significant research interest.
The biological activity of 6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The compound is believed to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active sites of these kinases, the compound can prevent the phosphorylation of target proteins, thereby modulating cell proliferation and survival pathways .
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies have demonstrated that it can suppress COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
2. Antibacterial Activity
6-Chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. Preliminary studies report minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition, suggesting its potential as an antimicrobial agent .
Case Studies and Research Findings
Recent studies have explored the structure-activity relationships (SAR) of pyrimidine derivatives, including 6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine. These investigations reveal that modifications in substituents significantly affect biological activity:
| Compound | Activity | IC50/μM | Notes |
|---|---|---|---|
| 6-Chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine | COX-2 Inhibition | 0.04 ± 0.02 | Comparable to celecoxib |
| Analog A (similar structure) | Antibacterial | Varies | Effective against E. coli |
| Analog B (different substituents) | Reduced activity | - | Less effective against COX enzymes |
Synthesis and Preparation
The synthesis of 6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine typically involves reacting 6-chloro-2-methylpyrimidin-4-amine with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide, often using solvents like DMF or DMSO under controlled heating conditions . This synthetic route highlights the importance of substituent selection in determining the compound's biological properties.
Q & A
Q. What are the optimal synthetic routes for 6-chloro-2-methyl-N-(4-methylbenzyl)pyrimidin-4-amine?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Pyrimidine Formation : Start with 6-chloro-2-methylpyrimidin-4-amine. Chlorination at the 6-position can be achieved using POCl₃ or PCl₅ under reflux .
Benzylation : React the pyrimidine core with 4-methylbenzyl chloride/bromide via nucleophilic aromatic substitution (SNAr) in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%).
Q. Key Considerations :
Q. How is the compound characterized structurally?
Methodological Answer: Use complementary techniques:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve the crystal structure using SHELX software. Dihedral angles between the pyrimidine ring and substituents (e.g., 12–86°) reveal conformational stability .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., ~261 g/mol).
Advanced Research Questions
Q. How do substituents influence the compound’s biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies are critical:
Substituent Variation : Replace the 4-methylbenzyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate bioavailability .
Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values can correlate with substituent electronic effects .
Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding modes. The 6-chloro group often enhances hydrophobic interactions in active sites .
Q. How can data contradictions in biological activity across studies be resolved?
Methodological Answer: Address discrepancies via:
Purity Validation : Confirm compound purity (>98%) via HPLC and elemental analysis. Impurities (e.g., unreacted intermediates) may skew results .
Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls. Variability in ATP concentrations in kinase assays can alter IC₅₀ .
Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Pre-formulate with cyclodextrins if aqueous solubility is poor .
Q. What computational strategies predict the compound’s pharmacokinetics?
Methodological Answer: Leverage in silico tools:
ADMET Prediction : Use SwissADME to estimate parameters like LogP (lipophilicity), BBB permeability, and CYP450 inhibition .
Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., 100 ns simulations in GROMACS). Analyze RMSD and hydrogen-bond occupancy .
QSAR Models : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with activity. Validate with leave-one-out cross-validation .
Q. How is crystallographic data analyzed to resolve conformational ambiguities?
Methodological Answer:
Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Ensure resolution < 0.8 Å for accurate bond-length measurements .
Refinement with SHELXL : Apply restraints for disordered groups (e.g., methylbenzyl). Analyze hydrogen bonds (N–H⋯N/O) and π-π interactions to explain packing .
Dihedral Angle Analysis : Compare torsional angles (e.g., pyrimidine vs. benzyl planes) with similar derivatives. Angles >80° suggest steric hindrance .
Q. What strategies optimize yield in scale-up synthesis?
Methodological Answer:
Flow Chemistry : Use continuous flow reactors to enhance heat/mass transfer. Achieve >90% yield for SNAr steps by optimizing residence time .
Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps. Avoid homogeneous catalysts (e.g., Rh) due to contamination risks .
Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability without sacrificing yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
